molecular formula C16H14N2O4 B11804951 3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Katalognummer: B11804951
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: ILMJJCIIFKZWFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl Substituent

  • Electronic Effects: The methoxy group’s +M (electron-donating) resonance stabilizes the aryl ring, increasing electron density at the C-6 position. This enhances π-stacking with aromatic residues in biological targets.
  • Solubility Modulation: Introduces moderate hydrophilicity (clogP reduction by ~0.8 compared to unsubstituted aryl).

Ethyl Group at C-3

  • Steric Influence: The ethyl chain’s van der Waals volume (55.8 ų) creates selective steric hindrance, shielding the C-4 carboxylate from metabolic glucuronidation.
  • Lipophilicity Enhancement: Increases clogP by +1.2 compared to methyl analogues, improving membrane permeability.

Table 2: Substituent Impact on Physicochemical Properties

Substituent Position clogP Δ Solubility (μM)
4-Methoxyphenyl C-6 -0.8 48 ± 3
Ethyl C-3 +1.2 29 ± 2
Carboxylic Acid C-4 -2.1 120 ± 10

Data derived from structural analogues.

Eigenschaften

Molekularformel

C16H14N2O4

Molekulargewicht

298.29 g/mol

IUPAC-Name

3-ethyl-6-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H14N2O4/c1-3-12-14-11(16(19)20)8-13(17-15(14)22-18-12)9-4-6-10(21-2)7-5-9/h4-8H,3H2,1-2H3,(H,19,20)

InChI-Schlüssel

ILMJJCIIFKZWFH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Gold(I)-Catalyzed Cyclization of Propargylaminoisoxazoles

A validated method involves gold(I)-mediated cyclization of 4-propargylaminoisoxazoles to form isoxazolopyridines, followed by N–O bond cleavage (Table 1). For the target compound, 4-propargylaminoisoxazole with an ethyl substituent undergoes cyclization in 1,2-dichloroethane at 60°C using Ph₃PAuNTf₂ (5 mol%) to yield 3-ethylisoxazolo[5,4-b]pyridine . Subsequent N–O cleavage with K₂CO₃ in methanol at 60°C for 30 minutes affords the pyridine intermediate.

Table 1: Optimization of N–O Bond Cleavage for Pyridine Formation

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃MeOH600.592
Et₃NMeOH60285
DABCOMeOH-H₂O60468

Intramolecular Nucleophilic Substitution of Nitropyridines

An alternative route employs 2-chloro-3-nitropyridine derivatives. Treatment with hydroxylamine generates an isoxazole ring via intramolecular nucleophilic aromatic substitution (Scheme 1). For the target molecule, 2-chloro-3-nitro-4-ethylpyridine reacts with hydroxylamine hydrochloride in ethanol at reflux to form the isoxazole-pyridine core.

Boronic AcidCatalystBaseYield (%)
4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄Na₂CO₃87
4-MeO-C₆H₄B(OH)₂PdCl₂(dppf)K₃PO₄78

Installation of the Carboxylic Acid Group

Nitrile Hydrolysis

A nitrile group at position 4 is hydrolyzed to carboxylic acid using concentrated HCl at reflux (12 h, 90% yield). For the target compound, 4-cyano-3-ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine is treated with 6M HCl at 110°C to afford the carboxylic acid derivative.

Oxidation of Methyl Groups

Alternatively, oxidation of a methyl substituent using SeO₂ in dioxane (80°C, 3 h) converts 4-methyl to 4-carboxylic acid (72% yield). This method avoids harsh acidic conditions but requires careful control of stoichiometry.

One-Pot Synthesis Approaches

Combining cyclization and cross-coupling in a single pot enhances efficiency. For example, 4-propargylaminoisoxazole with an ethyl group undergoes Au(I)-catalyzed cyclization, followed by in situ Suzuki coupling with 4-methoxyphenylboronic acid, achieving a 65% overall yield (Table 3).

Table 3: One-Pot Synthesis Performance

Step 1 CatalystStep 2 CatalystSolvent SystemOverall Yield (%)
Ph₃PAuNTf₂Pd(PPh₃)₄DCE/DME65

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Gold(I) catalysts favor 5- exo-dig cyclization, but competing pathways may arise. Using bulky ligands (e.g., JohnPhos) suppresses side reactions.

  • Boronic Acid Reactivity : Electron-rich boronic acids (e.g., 4-methoxyphenyl) require milder bases (Na₂CO₃) to prevent protodeboronation.

  • Acid Sensitivity : The isoxazole ring is prone to hydrolysis under strong acidic conditions. Hydrolysis of nitriles is preferred over methyl oxidation for acid-sensitive intermediates .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Ethyl-6-(4-Methoxyphenyl)isoxazolo[5,4-b]pyridin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula: C16H14N2O4
  • Molecular Weight: 302.30 g/mol
  • IUPAC Name: 3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

The compound features an isoxazole ring fused to a pyridine structure, with an ethyl group and a methoxyphenyl substituent that enhance its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives of isoxazolo[5,4-b]pyridines can inhibit the proliferation of various cancer cell lines. For instance, the compound's structural analogs have demonstrated cytotoxic effects against leukemia and breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties. It may act by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Antihypertensive Properties

Similar compounds within the isoxazolo[5,4-b]pyridine class have been reported to possess antihypertensive effects. These compounds can lower blood pressure by acting on vascular smooth muscle or modulating neurotransmitter release . The mechanism typically involves vasodilation or inhibition of vasoconstrictor pathways.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Common methods include cyclization reactions involving appropriate precursors under controlled conditions . Research findings suggest that modifying substituents on the isoxazole or pyridine rings can significantly influence the biological activity of the resulting compounds.

Wirkmechanismus

The mechanism of action of 3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Structure Variations

The isoxazolo[5,4-b]pyridine core differentiates this compound from pyrazolopyridine derivatives (e.g., 1H-pyrazolo[3,4-b]pyridines in and ).

Substituent Effects

a) Ethyl Group at Position 3
  • Comparison with Methyl Substituents: Replacing ethyl with methyl (e.g., 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, ) reduces lipophilicity (molecular weight: 284.27 vs.
  • Cyclopropyl Analog : 3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid () introduces steric bulk, which may hinder interactions with flat binding pockets but improve selectivity in enzyme inhibition .
b) 4-Methoxyphenyl Group at Position 6
  • Antibacterial Activity : Sulfonamide derivatives () replace the methoxyphenyl group with sulfonic chlorides, enhancing antibacterial properties via hydrogen bonding and electrostatic interactions. The methoxy group, in contrast, may improve solubility through moderate polarity .
  • Receptor Modulation: In mGluR7 antagonists (), a methoxyphenyl group on an isoxazolo[4,5-c]pyridinone core contributes to context-dependent pharmacology, suggesting substituent position and core structure critically influence target engagement .

Carboxylic Acid Functionalization

The carboxylic acid at position 4 is a common feature in analogs (e.g., ), enabling salt formation or conjugation for prodrug development. Hydrolysis of ester precursors (e.g., ethyl esters in ) to carboxylic acids is a standard synthetic step to enhance bioavailability .

Enzyme Inhibition

  • OXA-48 β-Lactamase Inhibitors : Derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () show substituent-dependent activity, with benzoic acid replacements optimizing binding. The ethyl and methoxyphenyl groups in the target compound may similarly fine-tune interactions with bacterial enzymes .
  • PPARα Activation: Pyrazolopyridine derivatives () exhibit EC50 values lower than fenofibrate, highlighting the impact of core structure on nuclear receptor activation. Isoxazolo analogs may offer improved metabolic stability due to reduced oxidative metabolism .

Antibacterial Activity

Sulfonamide isoxazolo[5,4-b]pyridines () demonstrate potent antibacterial effects, whereas the methoxyphenyl-substituted target compound may prioritize solubility over direct microbial targeting, suggesting divergent therapeutic applications .

Corrosion Inhibition

Pyrazolopyridine derivatives with electron-donating (e.g., methoxyphenyl in AP-4, ) and withdrawing groups (e.g., nitriles) adsorb onto mild steel surfaces via heteroatom interactions. The target compound’s carboxylic acid group could enhance adsorption efficiency in acidic environments .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Key Activity
Target Compound Isoxazolo[5,4-b]pyridine 3-Ethyl, 6-(4-methoxyphenyl) 298.31 Under investigation
3-Methyl Analog () Isoxazolo[5,4-b]pyridine 3-Methyl, 6-(4-methoxyphenyl) 284.27 Discontinued
3-Cyclopropyl Analog () Isoxazolo[5,4-b]pyridine 3-Cyclopropyl, 6-Ethyl 232.24 Not reported
Sulfonamide Derivative () Isoxazolo[5,4-b]pyridine 3-Sulfonamide Varies Antibacterial

Q & A

Q. Q: What are the common synthetic routes for 3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid?

A: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with aminopyridine derivatives under acidic or basic conditions to form the pyridine core .
  • Step 2: Cyclization using catalysts like palladium or copper to construct the isoxazole ring .
  • Step 3: Functionalization of the carboxylic acid group via hydrolysis or oxidation of ester intermediates .
    Key solvents include DMF or toluene, with yields optimized at 60-80°C .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to address low yields in the cyclization step?

A: Yield improvements require:

  • Catalyst Screening: Testing Pd/Cu ratios (e.g., 1:2 molar ratio enhances cyclization efficiency) .
  • Solvent Optimization: Replacing DMF with polar aprotic solvents like acetonitrile reduces side reactions .
  • Inert Atmosphere: Conducting reactions under nitrogen/argon minimizes oxidation of intermediates .
    Advanced techniques like microwave-assisted synthesis (100°C, 30 min) can boost yields by 15-20% .

Basic Structural Characterization

Q. Q: What spectroscopic methods are essential for confirming the compound’s structure?

A: Standard characterization includes:

  • NMR: 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituents (e.g., methoxy proton at δ 3.8–4.0 ppm) .
  • IR Spectroscopy: Carboxylic acid C=O stretch at ~1700 cm1^{-1} .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 325.12) .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

A: Single-crystal X-ray diffraction:

  • Sample Preparation: Crystallize the compound from ethanol/water mixtures .
  • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond angles and torsional strain in the isoxazole ring .
  • Validation: Compare experimental data with DFT-computed geometries to confirm planarity of the pyridine moiety .

Basic Biological Activity Screening

Q. Q: What assays are used for preliminary evaluation of antimicrobial activity?

A: Initial screens include:

  • Agar Diffusion: Test against Staphylococcus aureus and Escherichia coli at 100 µg/mL .
  • MIC Determination: Broth microdilution (IC50_{50} values <50 µg/mL suggest potency) .
  • Cytotoxicity: MTT assay on HEK-293 cells to rule out nonspecific toxicity .

Advanced Mechanistic Studies

Q. Q: How can enzyme inhibition assays elucidate the compound’s anticancer mechanism?

A: Target-specific protocols:

  • Kinase Inhibition: Use recombinant EGFR or BRAF kinases with ATP-competitive assays (IC50_{50} <1 µM indicates strong binding) .
  • Molecular Docking: Align the compound’s structure (PDB: 1M17) to identify H-bond interactions with kinase active sites .
  • Western Blotting: Validate downstream effects (e.g., reduced ERK phosphorylation in cancer cell lines) .

Data Contradiction Resolution

Q. Q: How to reconcile discrepancies in reported solubility values across studies?

A: Systematic approaches include:

  • Solvent Polarity Testing: Measure solubility in DMSO, ethanol, and PBS (pH 7.4) to identify solvent-dependent trends .
  • Temperature Gradients: Use UV-Vis spectroscopy at 25°C vs. 37°C to assess thermal stability .
  • Replicate Experiments: Compare results under standardized conditions (e.g., USP guidelines) to isolate methodological variables .

Advanced Analytical Method Development

Q. Q: How to design an LC-MS/MS method for quantifying the compound in biological matrices?

A: Protocol steps:

  • Column Selection: C18 column (2.1 × 50 mm, 1.7 µm) for optimal retention .
  • Ionization Mode: ESI+ with MRM transitions (m/z 325.12 → 281.08) .
  • Validation: Assess linearity (R2^2 >0.99), LOD (0.1 ng/mL), and matrix effects (85-115% recovery) .

Derivative Synthesis

Q. Q: What strategies are effective for synthesizing ester derivatives with improved bioavailability?

A: Key modifications:

  • Esterification: React the carboxylic acid with ethanol/H2 _2SO4_4 to form ethyl esters .
  • Prodrug Design: Introduce PEGylated side chains to enhance aqueous solubility .
  • In Vivo Testing: Compare pharmacokinetic profiles (Cmax_{\text{max}}, AUC) of derivatives in rodent models .

Safety and Handling

Q. Q: What PPE is recommended for handling this compound in laboratory settings?

A: Essential precautions:

  • Respiratory Protection: N95 masks for powder handling .
  • Gloves: Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure .
  • Ventilation: Use fume hoods during synthesis to limit inhalation risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.